molecular formula C30H51BO6 B14265042 Tris(3,7-dimethyl-1-oxooct-6-en-2-yl) borate CAS No. 185263-03-0

Tris(3,7-dimethyl-1-oxooct-6-en-2-yl) borate

Katalognummer: B14265042
CAS-Nummer: 185263-03-0
Molekulargewicht: 518.5 g/mol
InChI-Schlüssel: WLLUSUMXQZHWFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris(3,7-dimethyl-1-oxooct-6-en-2-yl) borate is a boron-containing compound with a unique structure that has garnered interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tris(3,7-dimethyl-1-oxooct-6-en-2-yl) borate typically involves the reaction of boric acid with 3,7-dimethyl-1-oxooct-6-en-2-ol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

Tris(3,7-dimethyl-1-oxooct-6-en-2-yl) borate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of Tris(3,7-dimethyl-1-oxooct-6-en-2-yl) borate involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with transition metals. In biological systems, it stabilizes nucleic acids by forming hydrogen bonds and electrostatic interactions with the phosphate backbone .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tris(3,7-dimethyl-1-oxooct-6-en-2-yl) borate is unique due to its specific structural features, which confer distinct chemical properties. Unlike other borate compounds, it has a higher stability and buffering capacity, making it more suitable for certain applications in chemistry and biology .

Conclusion

This compound is a versatile compound with a wide range of applications in various scientific fields

Eigenschaften

CAS-Nummer

185263-03-0

Molekularformel

C30H51BO6

Molekulargewicht

518.5 g/mol

IUPAC-Name

tris(3,7-dimethyl-1-oxooct-6-en-2-yl) borate

InChI

InChI=1S/C30H51BO6/c1-22(2)13-10-16-25(7)28(19-32)35-31(36-29(20-33)26(8)17-11-14-23(3)4)37-30(21-34)27(9)18-12-15-24(5)6/h13-15,19-21,25-30H,10-12,16-18H2,1-9H3

InChI-Schlüssel

WLLUSUMXQZHWFM-UHFFFAOYSA-N

Kanonische SMILES

B(OC(C=O)C(C)CCC=C(C)C)(OC(C=O)C(C)CCC=C(C)C)OC(C=O)C(C)CCC=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.